5-Aminotropolone

Description

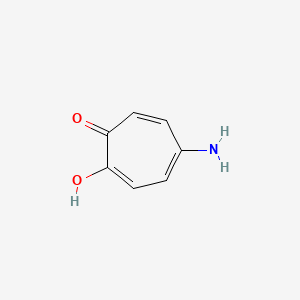

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJUTRFFONLOHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC=C1N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990446 |

Source

|

| Record name | 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7021-46-7 |

Source

|

| Record name | 5-Amino-2-hydroxy-2,4,6-cycloheptatrien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7021-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 5-amino-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VII tropolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Tautomerism of 5-Aminotropolone

Abstract: 5-Aminotropolone, an amino-substituted derivative of the tropolone scaffold, is a molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its unique seven-membered, non-benzenoid aromatic ring, combined with the electronic influence of an amino group, gives rise to a fascinating and complex tautomeric equilibrium.[1] This guide provides a comprehensive exploration of the structural and tautomeric properties of 5-aminotropolone, detailing the theoretical underpinnings and the experimental and computational methodologies required for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this versatile chemical entity.

Introduction: The Significance of 5-Aminotropolone

5-Aminotropolone is a derivative of tropolone, a non-benzenoid aromatic compound featuring a seven-membered ring.[1][2] The parent tropolone structure is known for its intramolecular hydrogen bonding and aromatic character. The addition of an amino group at the 5-position introduces further complexity and functionality, making 5-aminotropolone a valuable precursor for the synthesis of more complex molecules, including potential anti-tumor agents.[1][2] Understanding its fundamental structure and the dynamic equilibrium between its tautomeric forms is paramount, as this directly influences its reactivity, metal-chelating properties, and potential biological interactions.[1]

The core of 5-aminotropolone's chemistry lies in the interplay between the α-hydroxy ketone functionality of the tropolone ring and the amine substituent. This interplay governs the existence of multiple, readily interconvertible structural isomers known as tautomers.

The Tautomeric Landscape of 5-Aminotropolone

Tautomerism is a phenomenon where a single compound exists as a mixture of two or more interconvertible isomers, which differ in the position of a proton and the location of a double bond. For 5-aminotropolone, two primary types of tautomerism are possible: the inherent keto-enol tautomerism of the tropolone ring and the amine-imine tautomerism involving the C5-substituent.

This leads to at least three plausible tautomeric forms in equilibrium:

-

Amino-Keto Form (A): The most commonly depicted form, featuring a primary amino group (-NH₂) and the characteristic tropolone α-hydroxy ketone structure.

-

Amino-Enol Form (B): A less common representation for the tropolone ring itself, which would disrupt the conjugated system. However, it's a theoretical possibility.

-

Imino-Keto Form (C): This form arises from a proton shift from the amino group to a ring carbon, creating an imine (C=NH) and a non-aromatic ring.

-

Quinone-Methide Imine Form (D): A tautomer where proton transfer from the hydroxyl group to the C4 position and a corresponding shift in double bonds creates a quinone-like structure with an imine.

The relative stability and population of these tautomers are dictated by factors such as aromaticity, intramolecular hydrogen bonding, and the surrounding environment (e.g., solvent polarity). Computational studies on related systems suggest that tautomers preserving the aromaticity of the seven-membered ring are significantly more stable.[2][3]

Caption: Plausible tautomeric and zwitterionic forms of 5-aminotropolone.

Elucidating the Dominant Structure: A Multi-faceted Approach

Determining the predominant tautomeric form of 5-aminotropolone in a given state (solid or solution) requires a combination of advanced spectroscopic, crystallographic, and computational techniques. Each method provides a unique piece of the structural puzzle.

Spectroscopic Characterization

Spectroscopy offers a powerful lens through which to view the molecule's structure in solution and in the solid state.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. The tautomers of 5-aminotropolone would exhibit distinct IR spectra. For example, the amino-keto form would show characteristic N-H stretching bands (typically around 3300-3200 cm⁻¹) and a C=O stretching band.[4] The imino-keto form, by contrast, would display a C=N stretch and lack the primary N-H vibrations. Published data for solid 5-aminotropolone show characteristic absorption frequencies at 3319 cm⁻¹ and 3181 cm⁻¹, consistent with the N-H stretches of a primary amino group, providing strong evidence for the amino-keto form in the solid state.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for studying tautomerism in solution.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, one can deduce the connectivity and electronic structure.

| Spectroscopic Data | Tautomer A (Amino-Keto) | Tautomer B (Imino-Keto) |

| ¹H NMR (Protons) | - Signals for NH₂ (often broad) \n- Signal for OH (broad, exchangeable) \n- Distinct signals for 4 aromatic C-H protons | - Signal for =NH (downfield) \n- Signal for OH (broad, exchangeable) \n- Signals for aliphatic and olefinic protons |

| ¹³C NMR (Carbons) | - Signal for C=O (ketone, ~170-185 ppm) \n- Signal for C-OH (~160-170 ppm) \n- Signal for C-NH₂ (~140-150 ppm) | - Signal for C=O (ketone) \n- Signal for C=N (imine, ~150-165 ppm) \n- Aliphatic carbon signals |

| IR (Frequencies cm⁻¹) | - N-H stretches (~3300-3200) \n- O-H stretch (broad, ~3200-2500) \n- C=O stretch (~1650-1600) | - N-H stretch (~3300) \n- O-H stretch (broad) \n- C=O stretch (~1650-1600) \n- C=N stretch (~1640-1550) |

| Caption: Predicted and observed spectroscopic data for potential tautomers of 5-aminotropolone. |

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

This protocol outlines the steps for characterizing 5-aminotropolone in solution to determine its dominant tautomeric form.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of high-purity 5-aminotropolone.

-

Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as polarity can influence the tautomeric equilibrium.[5] DMSO is often chosen for its ability to dissolve polar compounds and slow down proton exchange, allowing for the observation of labile O-H and N-H protons.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Key parameters to optimize include the number of scans (for signal-to-noise), relaxation delay, and spectral width.

-

Acquire a 1D ¹³C NMR spectrum. A proton-decoupled experiment is standard.

-

Acquire two-dimensional (2D) correlation spectra.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons on the tropolone ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is crucial for unambiguously assigning quaternary carbons and confirming the overall carbon skeleton, including the positions of the C=O and C-NH₂ groups.

-

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the ¹H signals to determine the relative proton counts.

-

Assign all ¹H and ¹³C chemical shifts based on known ranges, coupling patterns, and 2D correlations.[6][7][8]

-

Causality: The presence of distinct signals corresponding to a single species, with chemical shifts and correlations consistent with the amino-keto structure (e.g., a C-NH₂ signal in the ¹³C spectrum correlating to NH₂ protons in the HMBC), would confirm it as the overwhelmingly dominant tautomer in that solvent. The absence of signals for other tautomers indicates they are present at concentrations below the NMR detection limit.

-

X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides the structure in solution, X-ray crystallography gives an unambiguous picture of the molecule in the solid state.[9] This technique determines the precise three-dimensional coordinates of every atom in a crystal, revealing bond lengths, bond angles, and intermolecular interactions.

A crystal structure of 5-aminotropolone would definitively answer the tautomerism question in the solid state by:

-

Locating Protons: Directly identifying the positions of hydrogen atoms on the oxygen and nitrogen atoms.

-

Measuring Bond Lengths: The C=O bond (~1.23 Å) is significantly shorter than a C-OH bond (~1.36 Å). Similarly, a C-NH₂ bond (~1.38 Å) is different from a C=N imine bond (~1.28 Å). These precise measurements would confirm the bonding pattern of the dominant tautomer.

Caption: Workflow for the definitive structural elucidation of 5-aminotropolone via X-ray crystallography.

Computational Chemistry: Predicting Stability

In parallel with experimental work, computational methods like Density Functional Theory (DFT) are invaluable for predicting the relative stabilities of different tautomers.[2][9][14] By calculating the Gibbs free energy of each optimized tautomer structure, scientists can predict which form is thermodynamically favored.

Methodology:

-

Model Building: Construct 3D models of all plausible tautomers.

-

Geometry Optimization: Calculate the lowest energy conformation for each tautomer in the gas phase and in various solvent models (e.g., using a Polarizable Continuum Model, PCM).[5]

-

Energy Calculation: Compute the relative electronic and Gibbs free energies. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant at equilibrium.

For tropolone and its derivatives, computational studies consistently show that the keto-enol form, which maintains the aromaticity of the ring, is significantly more stable than any non-aromatic tautomers.[2][3]

Synthesis and Reactivity Implications

5-Aminotropolone is typically synthesized via the reduction of 5-nitrosotropolone, often using reagents like tin(II) chloride.[4] The tautomeric nature of the molecule influences its subsequent reactivity. The amino group is nucleophilic, while the tropolone ring can undergo electrophilic substitution.[1] The specific tautomer present can affect the regioselectivity of these reactions. For instance, the nucleophilicity of the amino group is modulated by the electron-donating or -withdrawing nature of the ring, which is tautomer-dependent.

Conclusion

The chemical structure of 5-aminotropolone is best described as a dynamic equilibrium of tautomers. Overwhelming experimental and theoretical evidence indicates that the amino-keto tautomer (5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one) is the predominant, if not exclusive, form in both the solid state and in solution. This stability is primarily attributed to the preservation of the aromatic character of the seven-membered ring. The elucidation of this structure relies on a synergistic approach, combining the solution-state insights from NMR, solid-state evidence from IR, and the definitive atomic-level detail provided by X-ray crystallography, all supported and rationalized by computational energy calculations. A thorough understanding of this fundamental structural chemistry is essential for any researcher utilizing 5-aminotropolone in drug design, materials science, or synthetic chemistry.

References

-

Bucay, L., et al. (2021). Synthetic, Computational, and Experimental Studies of a Class 3 Atropisomeric α-Naphthyl Tropone. ACS Omega, 6(1), 1037-1044. Available from: [Link]

-

Tautomerism of Neutral α-Tropolone and its Protonated and Deprotonated Forms. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. (2022). Biointerface Research in Applied Chemistry. Available from: [Link]

-

Computational Study of Tautomerism and Aromaticity in Mono- and Dithio-Substituted Tropolone. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Tropolone. (1951). Journal of the American Chemical Society. Available from: [Link]

-

Ramírez-Silva, M. T., et al. (2004). Spectroscopy study of 5-amino-1,10-phenanthroline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(4), 781-789. Available from: [Link]

-

CCDC 893788: Experimental Crystal Structure Determination. (2012). Cambridge Crystallographic Data Centre. Available from: [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved January 16, 2026, from [Link]

-

Alcolea Palafox, M. (2015). Study on tautomerism of biomolecule 5-aminouracil: structure and effect of water. Journal of Molecular Structure, 1092, 118-128. Available from: [Link]

-

Kumar, A., et al. (2022). One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties. Scientific Reports, 12(1), 22442. Available from: [Link]

-

Enaminones and their tautomers. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

CCDC 1958363: Experimental Crystal Structure Determination. (2019). Cambridge Crystallographic Data Centre. Available from: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

-

Zięba, S., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6249. Available from: [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]

-

Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. (2024). MDPI. Available from: [Link]

-

Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. (2020). MDPI. Available from: [Link]

-

1 H.NMR of compound[15] Their 1 H.NMR-spectra showed important peaks at... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001149). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

-

Proton NMR Table. (n.d.). Michigan State University Chemistry. Retrieved January 16, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Portal [iro.uiowa.edu]

- 14. Synthetic, Computational, and Experimental Studies of a Class 3 Atropisomeric α‑Naphthyl Tropone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

Spectroscopic Profile of 5-Aminotropolone: An In-depth Technical Guide

Abstract

Introduction: The Significance of 5-Aminotropolone

5-Aminotropolone is an amino-substituted derivative of the tropolone scaffold, a non-benzenoid aromatic seven-membered ring system. This unique structure, featuring a vicinal glycol and a ketone within a seven-membered ring, imparts interesting chemical properties, including tautomerism and metal-chelating capabilities. The presence of the amino group at the 5-position further enhances its utility as a versatile building block for the synthesis of more complex molecules, including heterocyclic systems and potential therapeutic agents.

Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of 5-aminotropolone in any research endeavor. This guide delves into the key spectroscopic techniques used for this purpose.

Molecular Structure and Spectroscopic Correlation

The interpretation of spectroscopic data is fundamentally linked to the molecular structure of 5-aminotropolone. The key structural features that influence its spectra are:

-

The Tropolone Ring: A seven-membered, planar, aromatic ring.

-

Functional Groups: A hydroxyl (-OH) group, a carbonyl (C=O) group, and an amine (-NH₂) group.

-

Protons and Carbons: The distinct chemical environments of the hydrogen and carbon atoms within the molecule.

The interplay of these features gives rise to a unique spectroscopic fingerprint.

Figure 1. Molecular Structure of 5-Aminotropolone.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of solid 5-aminotropolone is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

IR Spectral Data and Interpretation

The following table summarizes the characteristic IR absorption frequencies observed for 5-aminotropolone.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3319 | Strong, Sharp | N-H stretching (asymmetric) of the primary amine |

| 3181 | Strong, Sharp | N-H stretching (symmetric) of the primary amine |

| 2925 | Medium | C-H stretching (aromatic) |

| 1511 | Strong | C=O stretching (carbonyl group of the tropolone ring) |

| 1410 | Medium | C=C stretching (aromatic ring) |

| 1261 | Medium | C-N stretching |

| 837, 781, 739 | Medium-Weak | C-H out-of-plane bending (aromatic) |

Expert Insights: The two distinct peaks in the N-H stretching region (3319 and 3181 cm⁻¹) are characteristic of a primary amine (-NH₂). The position of the C=O stretch at a relatively low frequency (1511 cm⁻¹) is typical for tropolone systems due to resonance delocalization within the seven-membered ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for 5-aminotropolone is not available in the reviewed literature, this section outlines the expected spectral features based on its structure.

Expected ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the protons on the tropolone ring and the amine group. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ring Protons | 6.5 - 7.5 | Doublets, Triplets |

| -NH₂ Protons | 3.0 - 5.0 | Broad Singlet |

| -OH Proton | 8.0 - 10.0 | Broad Singlet |

Causality Behind Predictions: The aromatic protons of the tropolone ring are expected in the downfield region due to the ring current effect. The exact chemical shifts and coupling patterns would be crucial for assigning the specific positions of the protons. The amine and hydroxyl protons are expected to be broad signals due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Expected ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 180 |

| C-OH | 160 - 170 |

| Aromatic C-H | 110 - 140 |

| C-NH₂ | 140 - 150 |

Expert Insights: The carbonyl carbon and the carbon bearing the hydroxyl group are expected to be the most downfield signals due to the strong deshielding effect of the oxygen atoms. The symmetry of the molecule will also influence the number of distinct carbon signals observed.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-aminotropolone in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

Figure 2. General workflow for NMR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the tropolone ring system is expected to give rise to characteristic absorption bands.

Expected UV-Vis Absorption

While specific lambda max (λmax) values for 5-aminotropolone are not documented in the searched literature, tropolone and its derivatives typically exhibit strong absorptions in the UV region. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted tropolone.

Predicted Absorption Maxima (λmax):

-

π → π* transitions: Expected in the range of 250-400 nm.

-

n → π* transitions: A weaker absorption may be observed at longer wavelengths.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 5-aminotropolone in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of 5-aminotropolone. The provided IR data offers a solid foundation for the identification of its key functional groups. Although experimental ¹H NMR, ¹³C NMR, and UV-Vis data are not currently available in the public literature, the theoretical predictions and outlined experimental protocols herein provide a robust framework for researchers to acquire and interpret this crucial information. The continued investigation into the spectroscopic properties of 5-aminotropolone and its derivatives will undoubtedly contribute to advancements in the fields of synthetic chemistry and drug development.

References

Sources

Introduction: The Significance of the Tropolone Scaffold

An In-depth Technical Guide to 5-Aminotropolone for Researchers and Drug Development Professionals

Tropolones are a unique class of non-benzenoid aromatic compounds featuring a seven-membered carbon ring.[1][2][3] This distinct structural motif, first identified in a variety of natural products, imparts a fascinating combination of chemical and biological properties.[1][2] In the landscape of medicinal chemistry, tropolone derivatives are recognized as promising lead molecules for drug development due to their broad spectrum of biological effects, including antibacterial, antiviral, antifungal, and anti-tumor activities.[1][4] The core mechanism often involves the chelation of metal cations at the active sites of metalloenzymes.[2]

5-Aminotropolone (CAS: 7021-46-7) emerges as a particularly valuable derivative. It serves as a versatile precursor and foundational building block in organic synthesis for creating more complex molecules and fused heterocyclic systems.[5] The presence of a reactive amino group on the tropolone ring provides a synthetic handle for extensive chemical modification, allowing for the development of novel compounds with tailored pharmacological profiles.[5] This guide offers a comprehensive overview of the essential physical and chemical properties of 5-Aminotropolone, providing researchers and drug development professionals with the technical insights necessary to harness its full potential.

Molecular and Physicochemical Properties

The utility of any chemical entity in a research or development setting begins with a thorough understanding of its fundamental properties. 5-Aminotropolone is characterized by a planar, seven-membered aromatic ring structure that allows for the delocalization of six π-electrons.[5] A key feature is the tautomerism arising from the adjacent ketone and hydroxyl groups, which is also crucial for its potent metal-chelating capabilities.[5]

Caption: Chemical structure of 5-Aminotropolone.

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of 5-Aminotropolone, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | [6] |

| Molecular Weight | 137.14 g/mol | [5][6] |

| Appearance | Yellow solid | [6] |

| Melting Point | 177 - 177.5 °C | [7] |

| Boiling Point | 262.3 °C at 760 mmHg | [7][8] |

| Density | 1.356 g/cm³ | [7][8] |

| Flash Point | 112.5 °C | [7][8] |

| Aqueous Solubility | 0.12 mg/mL at pH 7.4 (Poor) | [8] |

| InChI Key | SJJUTRFFONLOHZ-UHFFFAOYSA-N | [5][6] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of a compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of 5-Aminotropolone provides clear evidence of its key functional groups. Characteristic absorption frequencies are observed at 3319 cm⁻¹ and 3181 cm⁻¹, corresponding to the N-H stretching vibrations of the primary amine.[6] Other notable peaks include absorptions at 2925 cm⁻¹, 1511 cm⁻¹, 1410 cm⁻¹, and 1261 cm⁻¹.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the precise position of the amino substituent on the tropolone ring and for analyzing its conformational dynamics.[5] While specific spectral data is not detailed in the provided search results, these techniques are indispensable for structural elucidation in any synthetic or analytical workflow involving this compound.[5]

-

Photophysical Properties: Tropolone and its derivatives exhibit characteristic UV-Vis absorption and fluorescence properties, although the quantum yield is often low (0.1–2.0%) in nonpolar solvents and can be negligible in polar solvents.[9]

Synthesis and Purification

A reliable synthetic route is paramount for obtaining high-quality material for research. A well-established and frequently cited method for preparing 5-Aminotropolone is the reduction of a 5-nitrosotropolone precursor.[5]

Caption: General workflow for the synthesis of 5-Aminotropolone.

Experimental Protocol: Reduction of 5-Nitrosotropolone

This protocol is based on a common laboratory-scale synthesis.[5][6] The causality behind this choice of reagents lies in the efficiency of Tin(II) chloride (SnCl₂) as a reducing agent for converting nitroso groups to primary amines under relatively mild conditions. Ethanol serves as a suitable solvent that allows for heating to reflux to drive the reaction to completion.[6]

Materials:

-

5-Nitrosotropolone

-

Tin(II) chloride (SnCl₂)

-

Absolute Ethanol

-

Ethyl acetate

-

Water (deionized)

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 5-nitrosotropolone (e.g., 0.39 g, 2.6 mmol) in absolute ethanol (10 mL), add Tin(II) chloride (e.g., 2.92 g, 12.9 mmol) at room temperature.[6] The use of a significant molar excess of the reducing agent ensures the complete conversion of the starting material.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 40 minutes.[6] Refluxing provides the necessary thermal energy to overcome the activation barrier of the reduction reaction.

-

Cooling and Filtration: After the reflux period, cool the solution to room temperature. Filter the mixture to remove any insoluble tin salts or unreacted reagents.

-

Work-up and Extraction: Partition the liquid filtrate between ethyl acetate and water.[6] This step separates the organic-soluble product from water-soluble impurities and salts. Collect the organic fraction.

-

Isolation: Concentrate the organic fraction in vacuo (using a rotary evaporator) to remove the ethyl acetate.[6]

-

Product: The resulting residue is 5-Aminotropolone, typically obtained as a yellow solid.[6] Reported yields for this specific procedure can be modest (e.g., ~10%).[6] Further purification can be achieved through recrystallization or column chromatography if necessary.

Chemical Reactivity and Derivatization

The synthetic versatility of 5-Aminotropolone stems from the distinct reactivity of its amino group and the tropolone ring.

Reactions of the Amino Group

The nucleophilic amino group is a key handle for derivatization.[5]

-

Acylation: It readily reacts with acylating agents. For instance, the reaction with diketene yields 5-acetoacetamidotropolone, a key step in the synthesis of various heterocyclic compounds.[5][10]

-

Diazotization: The primary amine can be converted into a diazonium salt.[5] This intermediate is highly versatile, providing a gateway to introduce a wide array of substituents onto the tropolone ring, enabling the synthesis of derivatives like tropolonylureas.[5]

Ring Reactivity

-

Electrophilic Substitution: The tropolone ring can undergo electrophilic substitution, typically directed to the 3- and 7-positions.[5]

-

Photochemical Reaction: In a notable transformation, the irradiation of 5-Aminotropolone in a dilute aqueous acid solution with a high-pressure mercury lamp results in a ring contraction, affording 2-amino-5-oxocyclopent-1-enylacetic acid in good yield.[5][10][11] This unique photochemical behavior highlights its sensitivity to light under specific conditions.[10]

Caption: Key reaction pathways of 5-Aminotropolone.

Biological Activity and Drug Development Potential

5-Aminotropolone and its parent scaffold are of significant interest to drug development professionals.[5] The drug discovery process is a multi-stage endeavor, beginning with target identification and moving through preclinical and clinical research before regulatory approval.[12][13] Molecules like 5-Aminotropolone are valuable in the initial "discovery and development" phase, where they can act as a scaffold for creating libraries of new chemical entities.[13]

-

Antitumor Properties: Studies have explored the cytotoxic effects of 5-Aminotropolone and its derivatives against various cancer cell lines, positioning it as a compound of interest for developing new anticancer agents.[5]

-

Enzyme Inhibition: The tropolone moiety is known to inhibit metalloproteases.[14] Specifically, 5-Aminotropolone has been shown to inhibit catechol-O-methyltransferase (COMT), an important enzyme in catecholamine metabolism, with an IC₅₀ of 1.6 µM.[8] This activity suggests potential applications in neurodegenerative disorders.[8]

-

Redox Activity: The biological activity of 5-Aminotropolone has also been linked to its participation in radical-mediated redox processes, which can be investigated using techniques like Electron Spin Resonance (ESR) spectroscopy.[5]

Stability and Storage

Proper handling and storage are critical to ensure the integrity of the compound for research applications.

-

Solid Form: As a solid, 5-Aminotropolone should be stored in a tightly sealed vial, protected from light and moisture.[15] Under these conditions, it can be expected to be stable for up to 6 months.[15]

-

In Solution: Long-term storage of tropolone derivatives in solution is generally not recommended.[15] For short-term use, stock solutions should be prepared fresh. If necessary, they can be stored as aliquots in tightly sealed vials at -20°C, typically for up to one month.[15] The poor stability of related amino compounds in certain formulations is a known challenge.[16]

Conclusion

5-Aminotropolone is a potent and versatile molecule that stands at the intersection of synthetic chemistry and drug discovery. Its well-defined physicochemical properties, accessible synthesis, and multifaceted reactivity make it an invaluable building block for medicinal chemists. The inherent biological activity of the tropolone scaffold, combined with the synthetic accessibility provided by the amino group, ensures that 5-Aminotropolone will continue to be a molecule of significant interest in the pursuit of novel therapeutics. This guide provides the foundational knowledge required for its effective application in the laboratory and its strategic use in drug development programs.

References

-

Tarasov, V.V., et al. (2025). Tropolone and its derivatives: structure, synthesis, application in medicine (review). Siberian Journal of Oncology, 24(5), 163-170. Available from: [Link]

-

CoLab. Tropolone and its derivatives: structure, synthesis, application in medicine (review). Available from: [Link]

-

Wang, Y., et al. (2018). Synthesis and Evaluation of Troponoids as a New Class of Antibiotics. ACS Omega, 3(11), 16473-16481. Available from: [Link]

-

Elsevier. Synthesis and evaluation of tropolone derivatives and their in vitro neuroprotective activity. Available from: [Link]

-

BYJU'S. What is Tropolone? Available from: [Link]

-

Kumar, A., et al. (2022). One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties. Scientific Reports, 12(1), 22448. Available from: [Link]

-

Journal of the Chemical Society C: Organic. Photo-reaction product of 5-aminotropolone in aqueous acid solution. Available from: [Link]

-

PubMed. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. Available from: [Link]

-

PubMed. Biological activity of tropolone. Available from: [Link]

-

Crestone, Inc. (2023). From Idea to Regulatory Approval: Drugs & Antibiotic Development. Available from: [Link]

-

Patheon Pharma Services. (2023). The 5 Drug Development Phases. Available from: [Link]

-

PubMed. Stability of 5-aminolevulinic acid in novel non-aqueous gel and patch-type systems intended for topical application. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tropolone and its derivatives: structure, synthesis, application in medicine (review) | CoLab [colab.ws]

- 3. byjus.com [byjus.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 5-Aminotropolone (7021-46-7) for sale [vulcanchem.com]

- 9. One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 5-Aminotropolone | 7021-46-7 [smolecule.com]

- 11. Photo-reaction product of 5-aminotropolone in aqueous acid solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. crestonepharma.com [crestonepharma.com]

- 13. The 5 Drug Development Phases - Patheon pharma services [patheon.com]

- 14. Biological activity of tropolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stability and Storage | Tocris Bioscience [tocris.com]

- 16. Stability of 5-aminolevulinic acid in novel non-aqueous gel and patch-type systems intended for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling the Potential of a Unique Non-Benzenoid Aromatic Scaffold

An In-Depth Technical Guide to 5-Aminotropolone for Advanced Research

5-Aminotropolone is an amino-substituted derivative of the tropolone scaffold, a unique seven-membered, non-benzenoid aromatic ring system.[1] This compound has garnered significant interest within the scientific community, particularly in medicinal chemistry and drug development, due to its distinct structural features and versatile chemical reactivity. Its planar ring, delocalized π-electron system, and the presence of an α-hydroxy ketone group contribute to its notable properties, including potent metal-chelating abilities and its function as a versatile precursor for more complex molecules.[1] This guide provides an in-depth exploration of 5-Aminotropolone, from its fundamental chemical identity and synthesis to its mechanism of action and applications, offering a critical resource for researchers aiming to harness its potential.

Part 1: Core Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of all rigorous scientific investigation. 5-Aminotropolone is identified by the CAS Number 7021-46-7 .[1][2][3]

Synonyms and Nomenclature

Due to its structure, 5-Aminotropolone is known by several systematic names, which are crucial to recognize when conducting literature and database searches.[3]

-

2-Hydroxy-5-amino-2,4,6-cycloheptatrien-1-one

-

2,4,6-Cycloheptatrien-1-one, 5-amino-2-hydroxy-

-

2-hidroxi-5-amino-2,4,6-cicloheptatrieno-1-ona

-

2-Hydroxy-5-amino-2,4,6-cycloheptatrien-1-on[3]

Physicochemical Properties

The quantitative properties of 5-Aminotropolone are summarized in the table below, providing essential data for experimental design, such as solvent selection and reaction condition optimization.

| Property | Value | Reference |

| CAS Number | 7021-46-7 | [1][3] |

| Molecular Formula | C₇H₇NO₂ | [3] |

| Molecular Weight | 137.14 g/mol | [2][3] |

| Melting Point | 177 - 177.5 °C | [3] |

| Boiling Point | 262.3°C at 760 mmHg | [3] |

| Density | 1.356 g/cm³ | [3] |

| Flash Point | 112.5°C | [3] |

| InChI Key | SJJUTRFFONLOHZ-UHFFFAOYSA-N | [2] |

Part 2: Synthesis and Chemical Reactivity

5-Aminotropolone serves as a key intermediate, and understanding its synthesis is vital for its application in creating novel derivatives.[1]

Primary Synthesis Route: Reduction of 5-Nitrosotropolone

The most established method for synthesizing 5-Aminotropolone involves a two-step process starting from tropolone.[1] First, tropolone undergoes nitrosation to form 5-nitrosotropolone. This intermediate is then reduced to yield the final product.[1] The reduction of the nitroso group to an amine is the critical transformation.[1]

Caption: Synthesis workflow for 5-Aminotropolone.

Detailed Experimental Protocol: Synthesis via Tin(II) Chloride Reduction

This protocol is adapted from a documented synthesis route and provides a reliable method for laboratory-scale preparation.[2]

Materials:

-

5-Nitrosotropolone (starting material)

-

Tin(II) chloride (SnCl₂)

-

Absolute Ethanol

-

Ethyl acetate

-

Deionized water

Procedure:

-

To a stirred solution of 5-nitrosotropolone (0.39 g, 2.6 mmol) in absolute ethanol (10 mL), add tin(II) chloride (2.92 g, 12.9 mmol).[2]

-

Heat the mixture to reflux and maintain for 40 minutes.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling the solution to room temperature, filter the mixture.[2]

-

Partition the liquid portion between ethyl acetate and water in a separatory funnel.[2]

-

Collect the organic (ethyl acetate) fraction.

-

Concentrate the organic fraction in vacuo to yield 5-Aminotropolone as a yellow solid.[2] The reported yield for this specific procedure is approximately 10%.[2]

-

Product identity can be confirmed using spectroscopic methods, such as IR spectroscopy, which shows characteristic absorption frequencies at 3319 cm⁻¹, 3181 cm⁻¹, 1511 cm⁻¹, and 1410 cm⁻¹.[2]

Chemical Reactivity and Derivative Synthesis

The chemical utility of 5-Aminotropolone stems from its unique structure. The seven-membered ring exhibits aromatic character due to the delocalization of six π-electrons.[1] Tautomerism between the adjacent ketone and hydroxyl groups is a key feature, which underpins its potent ability to chelate metal ions.[1]

Furthermore, the amino group at the 5-position is a versatile chemical handle. It can be readily converted into a diazonium salt, which is an excellent leaving group. This allows for the introduction of a wide array of substituents onto the tropolone ring, enabling the synthesis of diverse derivatives like tropolonylureas and colchicine analogues for screening in drug discovery programs.[1]

Part 3: Mechanism of Action and Biological Significance

The biological activities of tropolones are intrinsically linked to their chemical structure.

Enzyme Inhibition via Metal Chelation

The primary mechanism of action for 5-Aminotropolone and its derivatives against various enzymes is the chelation of essential metal ions within the enzyme's active site.[1] Many metalloenzymes rely on a coordinated metal cation (e.g., Zn²⁺, Fe²⁺, Mg²⁺) to function as a Lewis acid, stabilize transition states, or facilitate redox reactions. The α-hydroxy ketone motif of the tropolone scaffold acts as a bidentate ligand, effectively sequestering this metal ion and rendering the enzyme inactive. This broad-spectrum inhibitory potential is a cornerstone of the diverse bioactivities reported for this class of compounds, including antibacterial, antifungal, and anticancer effects.[1][4]

Caption: Mechanism of enzyme inhibition by 5-Aminotropolone.

Antitumor Potential

A significant area of investigation for 5-Aminotropolone is its potential as an anticancer agent.[1] Studies have demonstrated the cytotoxic effects of this compound and its derivatives against various cancer cell lines.[1] This activity is likely rooted in the aforementioned metal chelation mechanism, disrupting the function of metalloenzymes crucial for cancer cell proliferation and survival. The tropolone scaffold is found in several natural products with known bioactivities, such as colchicine, a tubulin-destabilizing agent with antimitotic activity, further validating this structural framework as a promising starting point for developing new anticancer therapeutics.[4]

Part 4: Safety and Handling

For Research Use Only: 5-Aminotropolone is intended strictly for research purposes and is not approved for human or veterinary diagnostic or therapeutic use.[1][2]

Toxicity Profile:

-

Acute toxicity data from studies in mice indicate an intraperitoneal LD50 of 230 mg/kg.[1]

-

It is classified as poisonous by intravenous and intraperitoneal routes and moderately toxic by the subcutaneous route.[3]

-

When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[3]

Handling Recommendations:

-

Researchers must consult the Material Safety Data Sheet (MSDS) before handling.

-

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed.

-

All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

5-Aminotropolone represents a compelling molecular scaffold for researchers in organic synthesis and medicinal chemistry. Its unique seven-membered aromatic structure, potent metal-chelating ability, and versatile reactivity make it a valuable building block for creating novel compounds with significant biological potential. From its straightforward synthesis to its intriguing mechanism of enzyme inhibition, 5-Aminotropolone continues to be a compound of interest for developing new therapeutic agents, particularly in the realm of oncology. Rigorous adherence to safety protocols is paramount when exploring the full potential of this fascinating molecule.

References

-

5-Aminotropolone CAS 7021-46-7 | Research Chemical - Benchchem.

-

Synthesis routes of 5-Aminotropolone - Benchchem.

-

Yadav, V., Singh, S., Singh, P. et al. One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties. Commun Chem 5, 175 (2022).

-

5-Aminotropolone 7021-46-7 C7H7NO2 | ChemicalBook.

Sources

Unveiling the Electronic Landscape of 5-Aminotropolone: A Theoretical and Computational Guide

This technical guide provides a comprehensive exploration of the electronic structure of 5-aminotropolone, a fascinating non-benzenoid aromatic compound with significant potential in medicinal chemistry and materials science. By leveraging advanced computational chemistry techniques, we will dissect the intricate interplay of tautomerism, aromaticity, and electronic transitions that govern the behavior of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of 5-aminotropolone's properties to inform rational design and application.

Introduction: The Significance of 5-Aminotropolone

5-Aminotropolone is an amino-substituted derivative of tropolone, a seven-membered, non-benzenoid aromatic ring system.[1] The tropolone scaffold itself is a constituent of several bioactive natural products, and its unique electronic properties make it an attractive building block in medicinal chemistry.[2] The introduction of an amino group at the 5-position introduces further complexity and functionality, opening avenues for its use as a versatile precursor in the synthesis of more complex molecules, including potential antitumor agents.[1]

A thorough understanding of the electronic structure of 5-aminotropolone is paramount for predicting its reactivity, intermolecular interactions, and photophysical properties. Key to this understanding are the concepts of tautomerism and aromaticity . The presence of adjacent ketone and hydroxyl groups on the tropolone ring allows for the existence of different tautomeric forms, the relative stability of which can be influenced by substituent effects and the surrounding environment.[1] Furthermore, the seven-membered ring's ability to sustain a cyclic delocalization of π-electrons, a hallmark of aromaticity, is a defining feature of its electronic landscape.

This guide will delineate a robust computational workflow to investigate these fundamental aspects of 5-aminotropolone's electronic structure, providing not just a methodology, but a rationale for the chosen theoretical approaches.

The Computational Gauntlet: A Methodological Rationale

To dissect the electronic intricacies of 5-aminotropolone, a multi-faceted computational approach is required. The chosen methods are selected based on their proven efficacy in describing the electronic structure and properties of similar organic molecules, particularly those exhibiting tautomerism and intramolecular hydrogen bonding.

The Workhorse: Density Functional Theory (DFT)

At the core of our investigation lies Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for systems of this size.[3] The choice of the exchange-correlation functional and basis set is critical for obtaining reliable results.

-

Functional Selection: For studying tautomerism and the electronic properties of organic molecules, hybrid functionals often provide a good compromise. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, has a long track record of success in this area.[3][4] For a more modern and potentially more accurate alternative, especially for systems with non-covalent interactions, the Minnesota functional M06-2X is an excellent choice.[1] For excited state calculations, range-separated functionals like CAM-B3LYP or ωB97XD are often recommended as they can better describe charge-transfer excitations.[5] In this guide, we will primarily focus on B3LYP for ground-state properties due to its widespread use and validation, and ωB97XD for excited-state calculations.

-

Basis Set Selection: The basis set dictates the flexibility the system has to describe the spatial distribution of its electrons. For accurate calculations of molecular properties, a triple-zeta quality basis set is recommended.[5] The 6-311++G(d,p) basis set is a robust choice, incorporating:

-

Triple-zeta valence: Providing flexibility for the valence electrons.

-

Diffuse functions (++): Essential for describing the extended nature of electron density in anions and systems with lone pairs, and for accurately calculating properties like electron affinity and proton affinity.

-

Polarization functions (d,p): Allowing for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is crucial for describing chemical bonding accurately.

-

This combination of functional and basis set provides a reliable foundation for investigating the ground-state properties of 5-aminotropolone and its tautomers.

Illuminating the Excited States: Time-Dependent DFT (TD-DFT)

To understand the photophysical properties of 5-aminotropolone, such as its absorption of UV-visible light, we employ Time-Dependent Density Functional Theory (TD-DFT).[6] TD-DFT is a computationally efficient method for calculating the energies of electronic excited states and is widely used to simulate UV-Vis spectra.[6][7] The choice of functional is again crucial, with range-separated hybrids like ωB97XD often outperforming standard hybrids for predicting excitation energies, particularly for charge-transfer states.[7]

Quantifying Aromaticity: Nucleus-Independent Chemical Shift (NICS)

Aromaticity is a key concept in understanding the stability and reactivity of 5-aminotropolone. While Hückel's (4n+2)π electron rule provides a qualitative guideline, a quantitative measure is desirable. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to probe the magnetic shielding at the center of a ring system.[8][9] A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity.[9][10] We will calculate NICS(0) (at the ring center) and NICS(1) (1 Å above the ring plane) to assess the aromatic character of the seven-membered ring in the different tautomers of 5-aminotropolone.

Deconstructing the Bonding: Natural Bond Orbital (NBO) Analysis

To gain deeper insight into the electronic delocalization and intramolecular interactions, such as hydrogen bonding, we will perform a Natural Bond Orbital (NBO) analysis.[11] NBO analysis transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs, which aligns with the intuitive Lewis structure concept.[11] This allows us to quantify the delocalization of electron density from donor orbitals (e.g., lone pairs, π-bonds) to acceptor orbitals (e.g., empty antibonding orbitals), providing a quantitative measure of hyperconjugation and resonance effects that contribute to the molecule's stability.[11][12]

The Core Investigation: Tautomerism in 5-Aminotropolone

A central aspect of 5-aminotropolone's electronic structure is the potential for tautomerism. The interplay between the hydroxyl, carbonyl, and amino groups can lead to several possible tautomeric forms. The two most plausible tautomers are the result of intramolecular proton transfer between the hydroxyl and carbonyl groups. We will label them as Tautomer A and Tautomer B .

Caption: Computational workflow for the theoretical study of 5-aminotropolone.

Expected Results and Interpretation

The computational protocol described above will yield a wealth of data that, when analyzed in concert, will provide a detailed picture of the electronic structure of 5-aminotropolone.

Tautomer Stability and Aromaticity

The relative energies of the tautomers will reveal the dominant form of 5-aminotropolone under different conditions. It is anticipated that the tautomer with the stronger intramolecular hydrogen bond and greater π-electron delocalization will be the more stable. The NICS values will provide a quantitative measure of the aromaticity of the seven-membered ring in each tautomer. We expect negative NICS values, confirming the aromatic character of the tropolone ring system.

| Property | Tautomer A | Tautomer B |

| Relative Energy (kcal/mol) | Calculated Value | Calculated Value |

| Relative Gibbs Free Energy (kcal/mol) | Calculated Value | Calculated Value |

| NICS(0) (ppm) | Calculated Value | Calculated Value |

| NICS(1) (ppm) | Calculated Value | Calculated Value |

| Caption: Table for summarizing the calculated energetic and aromaticity data for the tautomers of 5-aminotropolone. |

Electronic Delocalization and Intramolecular Interactions

The NBO analysis will provide insights into the electronic delocalization within the molecule. Key interactions to examine include the delocalization of the nitrogen lone pair of the amino group into the π-system of the ring and the donor-acceptor interactions associated with the intramolecular hydrogen bond. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), will correlate with the stability of the tautomers.

Electronic Spectra

The TD-DFT calculations will provide the vertical excitation energies and oscillator strengths, which can be used to generate a theoretical UV-Vis absorption spectrum. The nature of the electronic transitions (e.g., π → π, n → π) can be determined by analyzing the molecular orbitals involved in each excitation. This theoretical spectrum can then be compared with experimental data for 5-aminotropolone or related compounds, such as 5-amino-1,10-phenanthroline which shows major electronic transitions around 280 nm and 340 nm, to validate the computational methodology. [13]

Conclusion

This technical guide has laid out a comprehensive and scientifically rigorous framework for the theoretical investigation of the electronic structure of 5-aminotropolone. By employing a combination of DFT, TD-DFT, NICS, and NBO analyses, researchers can gain a deep and nuanced understanding of the tautomerism, aromaticity, and photophysical properties of this important molecule. The insights gleaned from such studies are invaluable for the rational design of novel therapeutics and functional materials based on the versatile 5-aminotropolone scaffold. The self-validating nature of this multi-pronged computational approach ensures a high degree of confidence in the obtained results, providing a solid foundation for future experimental and theoretical endeavors.

References

-

Glendening, E. D.; Landis, C. R.; Weinhold, F. Natural bond orbital methods. WIREs Comput. Mol. Sci.2012 , 2, 1-42. [Link]

-

Tautomerism and Density Functional Theory. In Conceptual Density Functional Theory and Its Application in the Chemical Domain; Dehmer, M., Varmuza, K., Bonchev, D., Eds.; CRC Press: 2015. [Link]

-

Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. J. Comput. Chem.2012 , 33, 2363-2379. [Link]

-

A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Sci. Rep.2023 , 13, 12345. [Link]

-

The Nucleus Independent Chemical Shift. Ghent Quantum Chemistry Group. [Link]

-

Shiroudi, A.; et al. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. J. Mol. Model.2020 , 26, 57. [Link]

-

Li, Y.; et al. Density functional theory calculations on tautomerism of 5-fluorocytosine. J. Mol. Struct. THEOCHEM2007 , 806, 153-159. [Link]

-

What are the most reliable DFT functionals for general purpose use? Chemistry Stack Exchange. [Link]

-

Jacquemin, D.; et al. Extensive TD-DFT Benchmark: Singlet-Excited States of Organic Molecules. J. Chem. Theory Comput.2009 , 5, 2420-2435. [Link]

-

UV-Visible absorption spectroscopy and Z-scan analysis along with corresponding molecular data of L-tyrosine. IOSR Journal of Applied Physics2014 , 6, 45-51. [Link]

-

Stendel, M.; et al. Nucleus-independent chemical shifts (NICS): distance dependence and revised criteria for aromaticity and antiaromaticity. Chem. Rev.2003 , 103, 1197-1221. [Link]

-

Hédouin, M.; et al. Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. ChemPhysChem2021 , 22, 1-11. [Link]

-

Experimental UV–Vis spectra. ResearchGate. [Link]

-

Sadlej-Sosnowska, N. Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. J. Org. Chem.2001 , 66, 8737-8743. [Link]

-

Natural Bond Orbital (NBO) Analysis. ORCA Manual. [Link]

-

Nucleus-Independent Chemical Shifts (NICS): Distance Dependence and Revised Criteria for Aromaticity and Antiaromaticity. ResearchGate. [Link]

-

DFT / TDDFT insights into excited state intra-molecular hydrogen atom transfer mechanism in Liqcoumarin: an EFP1 study. J. Mol. Struct.2022 , 1247, 131336. [Link]

-

NICS – Nucleus Independent Chemical Shift. Poranne Research Group. [Link]

-

Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules2019 , 24, 909. [Link]

-

Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]

-

Schleyer, P. v. R.; et al. Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. J. Am. Chem. Soc.1996 , 118, 6317-6318. [Link]

-

A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. Phys. Chem. Chem. Phys.2022 , 24, 3369-3380. [Link]

-

UV–Vis absorption spectra of ALA in water (blue-solid line) and... ResearchGate. [Link]

-

Absorption spectra for (A) 5-amino-1,10-phenanthroline, (B) Phen-Si,... ResearchGate. [Link]

-

Deep UV dispersion and absorption spectroscopy of biomolecules. Biomed. Opt. Express2019 , 10, 883-895. [Link]

Sources

- 1. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00093H [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. The Nucleus Independent Chemical Shift [gqcg.github.io]

- 9. poranne-group.github.io [poranne-group.github.io]

- 10. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 11. NBO [cup.uni-muenchen.de]

- 12. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Quantum Yield of 5-Aminotropolone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminotropolone and its derivatives represent a fascinating class of non-benzenoid aromatic compounds with significant potential in medicinal chemistry and materials science.[1][2][3] A critical parameter governing their utility in applications such as fluorescent probes and photosensitizers is their fluorescence quantum yield (ΦF). This technical guide provides a comprehensive exploration of the quantum yield of 5-aminotropolone and its derivatives, delving into the structural and environmental factors that govern their photophysical behavior. We will examine the intricate relationship between molecular structure and fluorescence efficiency, the profound influence of the solvent environment, and the underlying excited-state dynamics. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the accurate determination of fluorescence quantum yields, ensuring a self-validating system for robust and reproducible research.

Introduction: The Significance of Tropolones and Fluorescence Quantum Yield

Tropolones are a class of natural products characterized by a unique seven-membered aromatic ring.[1][3] This scaffold has garnered considerable interest in drug discovery due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The introduction of an amino group at the 5-position of the tropolone ring, yielding 5-aminotropolone, creates a versatile precursor for the synthesis of a wide array of derivatives with tunable electronic and photophysical properties.[2]

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[4][5]

ΦF = (Number of photons emitted) / (Number of photons absorbed)

A high quantum yield is often a prerequisite for applications requiring bright fluorescence, such as in bio-imaging and sensing. Conversely, a low quantum yield might be desirable in applications where non-radiative decay pathways are harnessed, such as in photothermal therapy. Understanding and controlling the quantum yield of 5-aminotropolone derivatives is therefore paramount for their rational design and application in various scientific and therapeutic fields.

The Photophysical Landscape of 5-Aminotropolone: A Low Quantum Yield Scaffold

Unsubstituted 5-aminotropolone itself is a weakly fluorescent molecule. Studies have reported its quantum yield to be very low, in the range of 0.1–2.0% in nonpolar solvents, and it is considered to have negligible fluorescence in polar solvents.[6] This inherently low quantum yield can be attributed to efficient non-radiative decay pathways that compete with fluorescence.

The primary de-excitation pathways for an excited molecule include:

-

Fluorescence (Radiative Decay): The emission of a photon from the singlet excited state (S₁) to the ground state (S₀).

-

Internal Conversion (Non-radiative Decay): A radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀).

-

Intersystem Crossing (Non-radiative Decay): A radiationless transition between electronic states of different spin multiplicity (e.g., S₁ → T₁).

-

Excited-State Intramolecular Proton Transfer (ESIPT): A process where a proton is transferred within the molecule in the excited state, often leading to a tautomeric form with different photophysical properties.

Theoretical studies on 5-aminotropolone suggest that intramolecular hydrogen atom transfer processes in the excited state play a significant role in its photophysics.[7] These ultrafast non-radiative processes are often the dominant de-excitation pathways, thus quenching fluorescence and resulting in a low quantum yield.

Modulating the Quantum Yield: Structure-Property Relationships

The low intrinsic quantum yield of the 5-aminotropolone scaffold can be significantly modulated through chemical modification. The electronic nature and position of substituents on the tropolone ring can dramatically alter the balance between radiative and non-radiative decay pathways.

The Influence of Substituents

A key strategy to enhance the quantum yield of aminotropolone derivatives is to rigidify the molecular structure and introduce functionalities that favor radiative decay. For instance, the formation of cyclic aminotroponiminium carboxylate (cATC) derivatives has been shown to significantly enhance fluorescence.[6]

In a study by Singh et al. (2022), a series of cATC derivatives were synthesized, and their quantum yields were measured in methanol. The results demonstrated that the quantum yield is highly sensitive to the nature of the substituents on the β-C-phenyl ring of the carboxylate moiety.[6]

| Derivative (Substituent) | Quantum Yield (ΦF) in Methanol |

| 6a (Unsubstituted Phenyl) | ~10-12% |

| 6b (Dimethoxy-phenyl) | Decreased |

| 6g (Naphthyl) | Decreased |

| 6f (Nitrile-phenyl) | Decreased |

| 6k (Fluoro-phenyl) | Decreased |

| 6l/6m (Hydroxyl-phenyl) | Decreased |

Table 1: Quantum yields of selected cATC derivatives in methanol. Data extracted from Singh et al. (2022).[6]

The study concluded that the fluorescent enhancement in these derivatives is primarily due to the presence of electron-donating alkyl-amine groups and the formation of a troponium-cation species, which facilitates the delocalization of π-electrons.[6] Conversely, electron-withdrawing groups and bulky substituents that may induce steric hindrance were found to decrease the quantum yield.[6] This highlights a crucial design principle: enhancing the intramolecular charge transfer (ICT) character and promoting a planar, rigid conformation can favor radiative decay and increase the quantum yield.

The Role of the Solvent Environment

The solvent environment plays a critical role in the photophysical behavior of 5-aminotropolone derivatives, primarily due to their potential for intramolecular charge transfer in the excited state. The polarity of the solvent can influence the energy levels of the ground and excited states, thereby affecting the emission wavelength and quantum yield.

Generally, for molecules with a significant ICT character, an increase in solvent polarity leads to a stabilization of the more polar excited state, resulting in a red-shift (bathochromic shift) of the fluorescence emission. However, this stabilization can also promote non-radiative decay pathways, leading to a decrease in the quantum yield in more polar solvents. As previously noted, unsubstituted aminotropolone exhibits negligible fluorescence in polar solvents.[6] The development of derivatives that maintain or even enhance their fluorescence in polar, aqueous environments is a key challenge and a significant goal for biological applications.

Excited-State Dynamics: Unraveling the "Why"

To rationally design 5-aminotropolone derivatives with desired quantum yields, it is essential to understand the underlying excited-state dynamics. Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, coupled with computational chemistry, provide powerful tools to probe these processes.

Excited-State Intramolecular Proton Transfer (ESIPT)

As mentioned, ESIPT is a key non-radiative decay pathway in many tropolone derivatives. In 5-aminotropolone, the presence of both a hydroxyl (proton donor) and a carbonyl (proton acceptor) group in proximity, along with the amino group that can influence the electronic landscape, creates a favorable environment for ESIPT.

Figure 1: A simplified Jablonski diagram illustrating the ESIPT process.

Upon photoexcitation, an ultrafast proton transfer can occur from the hydroxyl group to the carbonyl oxygen, forming an excited-state tautomer. This tautomer can then decay back to its ground state, often non-radiatively or through a red-shifted fluorescence. The efficiency of this ESIPT process is a major determinant of the overall quantum yield. Chemical modifications that hinder this process, for example, by altering the acidity of the proton or the geometry of the hydrogen bond, can lead to an enhancement of the "normal" fluorescence and thus a higher quantum yield.

Experimental Protocol: Accurate Measurement of Fluorescence Quantum Yield

The reliable determination of fluorescence quantum yields is crucial for the characterization of new 5-aminotropolone derivatives. The comparative method, using a well-characterized standard with a known quantum yield, is the most common and accessible approach.[5][8]

Principle

The relative fluorescence quantum yield (ΦF,S) of a sample (S) is calculated by comparing its fluorescence intensity to that of a standard (Std) with a known quantum yield (ΦF,Std), according to the following equation:

ΦF,S = ΦF,Std * (IS / IStd) * (AStd / AS) * (ηS² / ηStd²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

To minimize errors from inner filter effects, it is crucial to work with dilute solutions, typically with an absorbance below 0.1 at the excitation wavelength.

Step-by-Step Methodology

1. Selection of a Suitable Standard:

- Choose a standard that absorbs and emits in a similar spectral range as the 5-aminotropolone derivative.

- The standard should be photochemically stable and have a well-documented quantum yield in the chosen solvent. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the blue-green region.

2. Preparation of Stock Solutions:

- Accurately prepare stock solutions of the sample and the standard in the desired solvent.

3. Preparation of a Dilution Series:

- Prepare a series of at least five dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.

4. Measurement of Absorption Spectra:

- Record the UV-Vis absorption spectra for all solutions.

- Determine the absorbance at the chosen excitation wavelength.

5. Measurement of Fluorescence Spectra:

- Using a spectrofluorometer, record the fluorescence emission spectra for all solutions.

- Crucially, the excitation wavelength and all instrument settings (e.g., excitation and emission slit widths) must be identical for both the sample and the standard.

6. Data Analysis:

- Correct the emission spectra for the instrument's response.

- Integrate the area under the corrected emission spectra to obtain the integrated fluorescence intensity (I).

- Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

- The slope of the resulting linear fit is the gradient (Grad) for each.

7. Calculation of the Quantum Yield:

- The quantum yield is then calculated using the gradients from the plots:

ΦF,S = ΦF,Std * (GradS / GradStd) * (ηS² / ηStd²)

Figure 2: Workflow for the comparative measurement of fluorescence quantum yield.

Conclusion and Future Directions

The fluorescence quantum yield of 5-aminotropolone and its derivatives is a complex parameter governed by a delicate interplay of molecular structure, excited-state dynamics, and environmental factors. While the parent scaffold exhibits very low fluorescence, chemical derivatization offers a powerful strategy to enhance the quantum yield, opening up possibilities for their application as fluorescent probes in biological and material sciences. The systematic investigation of structure-property relationships, particularly through the synthesis and characterization of simpler derivatives, will be crucial for developing a predictive understanding of their photophysical behavior. Furthermore, advanced spectroscopic and computational studies will continue to provide deeper insights into the excited-state processes that dictate their fluorescence efficiency. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals to explore and harness the full potential of this versatile class of molecules.

References

-

A. L. Sobolewski, W. Domcke, "A theoretical study of the isotope effects on the fluorescence excitation spectrum of 5-aminotropolone," Sci-Hub, Accessed January 16, 2026. [Link]

- "Tropolone and its derivatives: structure, synthesis, application in medicine (review)," CoLab, Accessed January 16, 2026.

-

"Effect of solvents on relative fluorescence intensity. Solvents: 1, acetonitrile," ResearchGate, Accessed January 16, 2026. [Link]

-

B. B. P. Singh, S. A. Pandit, et al., "One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties," Communications Chemistry, vol. 5, no. 1, pp. 1-14, 2022. [Link]

-

I. V. Borovlev, et al., "Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents," RSC Advances, vol. 11, no. 6, pp. 3436-3447, 2021. [Link]

-

"Structures of tropolone and its derivatives. | Download Scientific Diagram," ResearchGate, Accessed January 16, 2026. [Link]

-

"The effect of solvent polarity on the absorption and fluorescence spectra of compound 3c (using λ ex = 450 nm)," ResearchGate, Accessed January 16, 2026. [Link]

-